molecular formula C8H11N B2817507 2-(2-Methylidenecyclopentyl)acetonitrile CAS No. 51004-12-7

2-(2-Methylidenecyclopentyl)acetonitrile

Cat. No.: B2817507
CAS No.: 51004-12-7
M. Wt: 121.183
InChI Key: XTSJQXBHTOPAGA-UHFFFAOYSA-N
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Description

The study of "2-(2-Methylidenecyclopentyl)acetonitrile" offers a valuable lens through which to appreciate the intricate interplay of structure and reactivity that drives innovation in organic synthesis. The molecule's framework, a five-membered carbocycle bearing an exocyclic double bond and an acetonitrile (B52724) substituent, presents a compelling case study in the strategic combination of functional groups.

The methylidenecyclopentane unit is a prevalent feature in a diverse array of natural products and has garnered considerable attention from the synthetic community. The exocyclic methylene (B1212753) group provides a key site for a variety of chemical transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and functional group interconversions. This reactive handle allows for the elaboration of the cyclopentane (B165970) core into more complex molecular scaffolds, making it a valuable building block in the total synthesis of biologically active compounds. The inherent strain and unique stereoelectronic properties of the five-membered ring also influence the reactivity of the appended functional groups, offering opportunities for selective chemical manipulation.

Equally significant is the nitrile, or cyano, functional group (-C≡N). The nitrile group is a cornerstone of modern organic synthesis due to its remarkable versatility. researchgate.net Its linear geometry and strong dipole moment influence molecular conformation and polarity. wikipedia.org The carbon-nitrogen triple bond can undergo a wide range of transformations; it can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. researchgate.netnih.gov Furthermore, the carbon atom of the nitrile group is electrophilic, while the nitrogen atom possesses a lone pair, allowing it to act as both an electrophile and a nucleophile under different reaction conditions. researchgate.net This dual reactivity makes nitriles invaluable intermediates in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.

The journey to synthesize carbocyclic structures, particularly five-membered rings, has been a central theme in the history of organic chemistry. Early methods often relied on intramolecular cyclization reactions, which have been progressively refined with the advent of new reagents and catalytic systems. The development of reactions that allow for the controlled formation of cyclopentane rings with specific stereochemistry remains an active area of research.

The synthesis of nitriles has a rich history dating back to the 19th century. The Kolbe nitrile synthesis , involving the reaction of alkyl halides with alkali metal cyanides, was an early and fundamental method for introducing the cyano group. wikipedia.org Another classic transformation is the Letts nitrile synthesis , discovered by Edmund A. Letts in 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates. wikipedia.org Over the decades, the synthetic chemist's toolkit for nitrile formation has expanded dramatically. Modern methods include the dehydration of amides, the hydrocyanation of alkenes, and various transition metal-catalyzed cyanation reactions. These advancements have not only improved the efficiency and safety of nitrile synthesis but have also broadened the scope of accessible cyano-containing molecules, including those with complex carbocyclic frameworks. The evolution of these synthetic strategies underscores the enduring importance of both the carbocyclic and nitrile motifs in the ever-advancing field of organic chemistry.

Properties

IUPAC Name

2-(2-methylidenecyclopentyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(7)5-6-9/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSJQXBHTOPAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Methylidenecyclopentyl Acetonitrile and Its Analogs

Strategies for the Construction of the 2-Methylidenecyclopentyl Framework

The formation of the core 2-methylidenecyclopentyl structure is a critical aspect of the synthesis of the target compound and its derivatives. Various modern synthetic methods have been developed to achieve this, offering different levels of stereocontrol and functional group tolerance. These strategies can be broadly categorized into cyclization reactions for de novo ring formation and the modification of existing cyclopentane (B165970) rings.

Cyclization Reactions for Stereocontrolled Five-Membered Ring Formation

The creation of the five-membered carbocyclic ring with specific stereochemical outcomes is paramount. Several powerful cyclization strategies have emerged as reliable tools for this purpose.

Radical cyclizations have proven to be a powerful tool for the construction of five-membered rings, offering mild reaction conditions and excellent functional group tolerance. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to a suitably positioned unsaturated bond, leading to the formation of a new ring. Tandem or cascade processes, where multiple bond-forming events occur in a single synthetic operation, have been particularly effective in rapidly building molecular complexity. nih.govchempedia.info

For instance, a tandem Michael addition/radical cyclization strategy can be employed to assemble densely functionalized cyclopentane derivatives. nih.gov This approach allows for the formation of multiple stereocenters with a high degree of control. While a direct synthesis of 2-(2-methylidenecyclopentyl)acetonitrile using this method has not been explicitly reported, the principles can be applied to precursors bearing the necessary functionalities.

Precursor TypeRadical InitiatorKey FeaturesPotential Applicability
Acyclic haloalkenesTri-n-butyltin hydride (Bu3SnH)/AIBN5-exo-trig cyclization is favored.Synthesis of substituted cyclopentyl rings.
Unsaturated β-keto estersManganese(III) acetateOxidative radical cyclization.Can introduce functionality for further elaboration.
Tandem AcceptorsPhotoredox catalystsAllows for complex cascade sequences. nih.govConstruction of polycyclic systems containing the cyclopentane core.

This table presents a conceptual overview based on established principles of radical cyclization and is intended for illustrative purposes.

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including five-membered rings. wikipedia.orgorganic-chemistry.org This powerful reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene with the extrusion of a small volatile alkene like ethylene. wikipedia.org The formation of exocyclic double bonds, as required for the 2-methylidenecyclopentyl framework, can be achieved through careful substrate design.

A general strategy would involve the synthesis of a diene precursor where one of the alkene moieties is positioned to form the exocyclic methylidene group upon cyclization. The nitrile functionality could be incorporated into the starting material prior to the RCM step. The choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts) can influence the reaction efficiency and functional group compatibility. wikipedia.orgorganic-chemistry.org

Catalyst GenerationSubstrate FeaturesKey Advantages
Grubbs' First GenerationSimple dienesReadily available and cost-effective.
Grubbs' Second GenerationFunctionalized dienesHigher activity and broader functional group tolerance. wikipedia.org
Hoveyda-Grubbs CatalystsElectron-deficient dienesIncreased stability and tailored reactivity.

This interactive table summarizes the general applicability of different generations of Grubbs' catalysts in RCM for cyclopentane synthesis.

Intramolecular cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, provide a powerful means to construct cyclic systems with a high degree of stereocontrol. researchgate.netorganicreactions.org In the context of synthesizing the 2-methylidenecyclopentyl framework, these reactions can be designed to form the five-membered ring and introduce the necessary substituents in a concerted or stepwise manner.

The intramolecular Diels-Alder reaction, while typically forming six-membered rings, can be adapted to construct fused systems where a five-membered ring is one of the components. researchgate.netorganicreactions.org More directly applicable are intramolecular [3+2] cycloadditions. For example, the reaction of a nitrile oxide with an alkene can lead to the formation of a five-membered heterocyclic ring, which can then be further transformed to the desired carbocycle. researchgate.net Alternatively, metal-catalyzed [3+2] cycloadditions of methylenecyclopropanes with unsaturated systems can directly generate the methylidenecyclopentane core.

Anionic and cationic cyclization reactions offer alternative pathways to the 2-methylidenecyclopentyl framework. Anionic cyclizations often involve the intramolecular attack of a carbanion onto an unactivated or activated alkene or alkyne. For instance, the cyclization of a nitrile-stabilized carbanion onto a tethered electrophile can be a viable strategy. nih.govresearchgate.net The stereochemical outcome of these reactions can often be controlled by the geometry of the transition state.

Cationic cyclizations, on the other hand, typically involve the generation of a carbocation that is subsequently trapped by a suitably located π-system. These reactions are often initiated by a Lewis acid or a protic acid and can proceed through a cascade of bond-forming events to rapidly generate complex polycyclic structures. The challenge in applying these methods to the synthesis of 2-(2-methylidenecyclopentyl)acetonitrile lies in controlling the regioselectivity of the cyclization and preventing unwanted rearrangements.

Functionalization of Pre-existing Cyclopentane Systems to Introduce the Methylidene Group

An alternative to de novo ring construction is the modification of a pre-existing cyclopentane ring. This approach is particularly useful when a suitable cyclopentanone (B42830) derivative is readily available. The introduction of the exocyclic methylidene group is a key transformation in this strategy.

The Wittig reaction is a classic and highly effective method for the conversion of ketones to alkenes. wikipedia.orglibretexts.orgorganic-chemistry.org In this context, a 2-substituted cyclopentanone can be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to generate the desired 2-methylidenecyclopentyl moiety. wikipedia.org The nitrile group can either be present on the cyclopentanone precursor or introduced after the olefination step.

Carbonyl SubstrateWittig ReagentKey Features
2-(Cyanomethyl)cyclopentanoneMethylenetriphenylphosphoraneDirect formation of the target scaffold.
2-(Carboethoxy)cyclopentanoneMethylenetriphenylphosphoraneAllows for subsequent conversion of the ester to the nitrile.

This interactive data table illustrates potential applications of the Wittig reaction for the synthesis of the target compound.

Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, the Peterson olefination, or the Tebbe olefination, can also be employed to introduce the methylidene group, each offering its own set of advantages in terms of reactivity, stereoselectivity, and substrate scope.

Elimination-Based Syntheses from Precursors

An alternative strategy for forming the exocyclic double bond is through elimination reactions. This approach requires a cyclopentyl precursor bearing a suitable leaving group.

Dehydration of Alcohols : This method involves the acid-catalyzed elimination of water from an alcohol. libretexts.org A potential precursor for the target compound would be 2-(2-hydroxy-2-methylcyclopentyl)acetonitrile. Upon heating with a strong acid such as sulfuric or phosphoric acid, the tertiary alcohol would be protonated, forming a good leaving group (water) and generating a tertiary carbocation. Subsequent elimination of a proton from the adjacent methyl group would yield the desired methylidenecyclopentyl structure.

Dehydrohalogenation of Alkyl Halides : This classic elimination reaction involves the removal of a hydrogen halide (HX) from an alkyl halide, typically using a strong base. wikipedia.orgamazonaws.comlibretexts.org A precursor such as 2-(2-chloro-2-methylcyclopentyl)acetonitrile could be treated with a strong, non-nucleophilic base like potassium tert-butoxide. The base would abstract a proton from the methyl group in an E2-type mechanism, leading to the formation of the double bond and elimination of the chloride ion. youtube.com The choice of a bulky base is crucial to favor elimination over potential substitution reactions. youtube.com

Derivatization of the Cyclopentene Ring

Analogs of 2-(2-methylidenecyclopentyl)acetonitrile can be prepared by modifying the cyclopentane ring at various stages of the synthesis. Functionalization can be introduced on the carbocyclic core prior to the key olefination or cyanomethylation steps. For example, alkylation or other modifications at the C3, C4, or C5 positions of a 2-(cyanomethyl)cyclopentanone precursor would lead to a diverse range of substituted analogs after the subsequent olefination step.

Introduction and Regioselective Manipulation of the Acetonitrile (B52724) Functionality

This synthetic approach focuses on constructing the cyanomethyl (-CH₂CN) side chain onto a pre-existing 2-methylidenecyclopentane scaffold.

Cyanomethylation Strategies via Nucleophilic or Radical Pathways

Cyanomethylation involves the introduction of a -CH₂CN group. This can be achieved through reactions where the cyanomethyl group acts as either a nucleophile or a radical.

Nucleophilic Pathways : These methods typically involve the reaction of a cyanomethyl anion equivalent with an electrophilic substrate, such as 2-methylidenecyclopentyl bromide. The cyanomethyl anion (⁻CH₂CN) is a strong base and can be generated from acetonitrile (pKa ≈ 31 in DMSO) using a very strong base or via electrochemical reduction. acs.org A more modern approach involves the synergistic use of rhodium and silane (B1218182) catalysts, where a catalytic amount of a neutral silane reagent can trap and activate the acetonitrile anion, enabling its use in allylic substitution reactions. dicp.ac.cn

Radical Pathways : Recent advances have provided powerful methods for radical cyanomethylation under mild conditions. nih.govrsc.org One innovative strategy uses a vinyl azide (B81097) reagent that, upon radical addition, triggers a cascade-fragmentation mechanism to deliver a cyanomethyl group to a radical intermediate. nih.govnih.govrsc.org This allows for the cyanomethylation of alkyl radicals generated from various precursors, including alkyl halides, under photoredox catalysis. rsc.orgnih.gov Another approach involves the transition-metal-catalyzed (e.g., Cu/Ni) direct coupling between an alkene's sp² C-H bond and acetonitrile's sp³ C-H bond, although this is more suited for generating β,γ-unsaturated nitriles from simple alkenes. nih.gov Metal-free methods using radical initiators like tert-butyl peroxybenzoate (TBPB) can also generate cyanomethyl radicals from acetonitrile for addition to unsaturated systems. encyclopedia.pub

Nitrile Group Interconversion and Derivatization from Other Functional Groups (e.g., Amides, Aldehydes)

An alternative to direct cyanomethylation is to synthesize a precursor molecule containing the desired carbon skeleton but with a different functional group that can be subsequently converted into a nitrile.

From Primary Amides : The dehydration of a primary amide is a fundamental and widely used method for nitrile synthesis. researchgate.netrsc.orgorgoreview.comresearchgate.net The precursor, 2-(2-methylidenecyclopentyl)acetamide, can be treated with a variety of dehydrating agents to yield the target nitrile. Common reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netorgoreview.com More modern and milder methods have also been developed using reagents based on phosphorus(III) (e.g., PCl₃, P(NMe₂)₃) or employing Swern oxidation conditions ((COCl)₂/DMSO). researchgate.netnih.gov

From Aldehydes : Aldehydes can be converted to nitriles with the same number of carbons through a one-pot, two-step process. rsc.orgscilit.com The precursor, 2-(2-methylidenecyclopentyl)acetaldehyde, would first react with hydroxylamine (B1172632) to form an aldoxime intermediate. Subsequent dehydration of the aldoxime furnishes the nitrile. nih.gov This dehydration can be effected by a wide range of reagents, and several protocols exist for performing the entire transformation in a single pot without isolating the intermediate. scilit.comnih.govacs.org

Advanced Methods for Nitrile Functionalization

The nitrile group in 2-(2-methylidenecyclopentyl)acetonitrile is not merely a synthetic endpoint but a versatile functional handle for further molecular elaboration.

Reduction to Primary Amines : The cyano group can be readily reduced to a primary amine (-CH₂NH₂). studymind.co.uklibretexts.org Common and powerful reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Pd, Pt, or Ni) is another effective method and is often preferred in industrial settings. studymind.co.ukchemguide.co.uk This conversion provides access to 2-(2-methylidenecyclopentyl)ethan-1-amine, a valuable building block.

Hydrolysis to Carboxylic Acids : Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. chemguide.co.ukbyjus.comorganicchemistrytutor.com Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) first yields an intermediate amide, which is then further hydrolyzed to the carboxylic acid (or its carboxylate salt under basic conditions). chemguide.co.ukorganicchemistrytutor.comjove.com This provides a route to 2-(2-methylidenecyclopentyl)acetic acid.

Other Transformations : The nitrile group can participate in various other reactions. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis. libretexts.org The nitrile can also serve as a directing group in C-H functionalization reactions, enabling the introduction of new substituents at positions alpha to the cyano group. nih.gov Furthermore, the unique electronic properties of the nitrile allow it to undergo cycloaddition reactions, for example with azides to form tetrazoles, opening pathways to complex heterocyclic analogs.

Chemo-, Regio-, and Stereoselective Synthesis of the Target Compound

The construction of 2-(2-Methylidenecyclopentyl)acetonitrile requires precise control over multiple stereochemical elements: the configuration of the stereocenter at the 1-position of the cyclopentane ring and the geometry of the exocyclic double bond. This section explores advanced strategies to achieve this control.

Control of Exocyclic Double Bond Stereochemistry

The introduction of the exocyclic methylene (B1212753) group is a critical step in the synthesis of the target molecule. While for a terminal methylene group (C=CH₂) E/Z isomerism is not a concern, the principles of stereocontrol in olefination reactions are paramount when considering the synthesis of substituted analogs. Several classical and modern olefination reactions can be employed for this purpose, with varying degrees of stereoselectivity.

Wittig Reaction: The Wittig reaction, a stalwart in olefination chemistry, involves the reaction of a phosphonium (B103445) ylide with a ketone or aldehyde. wikipedia.orglibretexts.org For the synthesis of an exocyclic methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice, reacting with a suitable 2-(cyanomethyl)cyclopentanone precursor. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as Ph₃P=CH₂, typically favor the formation of the (Z)-alkene due to the kinetic control exerted by the irreversible formation of the oxaphosphetane intermediate from the syn-betaine-like transition state. youtube.com However, for a terminal alkene, this selectivity is not a factor.

Peterson Olefination: The Peterson olefination provides a valuable alternative to the Wittig reaction and offers the advantage of producing either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate by choosing acidic or basic elimination conditions, respectively. organicchemistrydata.orgnumberanalytics.comwikipedia.orgorganic-chemistry.org This methodology would involve the reaction of an α-silyl carbanion with a 2-(cyanomethyl)cyclopentanone. The resulting diastereomeric β-hydroxysilanes can be separated, and subsequent elimination allows for stereocontrolled access to either geometric isomer of a substituted exocyclic double bond.

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically affording the (E)-isomer with high selectivity. organic-chemistry.orgresearchgate.netorganicreactions.orgwikipedia.org This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde or ketone. For the synthesis of the target molecule, a methyl sulfone derivative would be reacted with the corresponding cyclopentanone precursor. The high (E)-selectivity arises from the thermodynamic equilibration of the intermediates.

Olefination MethodReagentsTypical StereoselectivityReference
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂) + Ketone(Z)-selective for unstabilized ylides wikipedia.orgyoutube.com
Peterson Olefinationα-Silyl carbanion + Ketone(E) or (Z) from β-hydroxysilane organicchemistrydata.orgwikipedia.orgorganic-chemistry.org
Julia-Kocienski OlefinationHeteroaromatic sulfone + Ketone(E)-selective organic-chemistry.orgresearchgate.net

Diastereoselective and Enantioselective Approaches to the Cyclopentane Core

Establishing the correct stereochemistry of the cyclopentane ring is a formidable challenge. This requires the use of asymmetric synthesis techniques to control the formation of the chiral center at the carbon atom bearing the acetonitrile group.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. researchgate.net This auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to afford the desired enantiomerically enriched product.

Evans Asymmetric Alkylation: The Evans' oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of enolates. In the context of synthesizing the target compound, a chiral oxazolidinone could be acylated with a suitable cyclopentylacetic acid derivative. Deprotonation and subsequent reaction with an electrophile to introduce the nitrile group (or a precursor) would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-(cyclopentyl)acetonitrile derivative.

Myers' Asymmetric Alkylation: The pseudoephedrine-based chiral auxiliaries developed by Myers offer another robust method for asymmetric alkylation. Similar to the Evans' approach, a pseudoephedrine amide of a cyclopentylacetic acid derivative would be alkylated diastereoselectively. The resulting product can then be cleaved to the desired chiral carboxylic acid or other derivatives.

Chiral AuxiliaryKey TransformationTypical Diastereoselectivity
Evans' OxazolidinoneAsymmetric Alkylation>95:5 dr
Myers' PseudoephedrineAsymmetric Alkylation>95:5 dr

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective construction of complex molecules using small organic molecules as catalysts. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.net

Proline-Catalyzed Asymmetric Aldol (B89426) Reaction: The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis. wikipedia.orgmdpi.comresearchgate.netnih.gov A potential strategy for the synthesis of the cyclopentane core of the target molecule could involve an intramolecular aldol cyclization of a precursor dialdehyde (B1249045) or keto-aldehyde. The chiral catalyst would control the stereochemistry of the newly formed stereocenter during the ring-closing process.

Asymmetric Michael Addition: The organocatalytic asymmetric Michael addition is another powerful tool for the enantioselective formation of C-C bonds. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.net A cyclopentenone derivative could serve as the Michael acceptor, and a nucleophile containing the cyanomethyl group could be added in the presence of a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether. This would establish the stereocenter at the 2-position of the cyclopentane ring with high enantioselectivity.

Organocatalytic ReactionCatalyst TypeKey Bond FormationTypical Enantioselectivity
Asymmetric Aldol ReactionProline and derivativesC-Cup to >99% ee
Asymmetric Michael AdditionDiarylprolinol silyl ethersC-Cup to >99% ee

Transition metal catalysis offers a broad spectrum of highly selective transformations for asymmetric synthesis.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a versatile method for the formation of chiral centers. A suitable symmetrical or meso-cyclopentenyl substrate could be reacted with a cyanomethyl nucleophile in the presence of a palladium catalyst and a chiral ligand, such as those derived from Trost's ligand family. This would lead to the enantioselective formation of the 1,2-disubstituted cyclopentene, which could then be converted to the target molecule.

Rhodium-Catalyzed Asymmetric Ene Reaction: Rhodium catalysts are effective in promoting asymmetric ene reactions. researchgate.net An intramolecular ene reaction of a substrate containing both an alkene and an alkyne tethered to a cyclopentane precursor could be used to construct the bicyclic core, which could then be further elaborated to the target molecule. The chirality would be induced by the use of a chiral rhodium catalyst.

Ruthenium-Catalyzed Asymmetric Cyclization: Ruthenium catalysts have been shown to be effective in various asymmetric cyclization reactions. For instance, a ruthenium(II)-catalyzed cycloisomerization of a 1,6-diene precursor could lead to the formation of an exocyclic methylenecyclopentane (B75326) ring with control over the stereochemistry at the 1-position. acs.org

Metal CatalystReaction TypeKey Transformation
PalladiumAsymmetric Allylic AlkylationC-C bond formation
RhodiumAsymmetric Ene ReactionC-C bond formation and cyclization
RutheniumAsymmetric CycloisomerizationCyclization to form exocyclic alkene

Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of multiple bonds in a single operation, thereby reducing the number of synthetic steps, purification procedures, and waste generation. nih.govrsc.orgacs.orgnih.govrsc.orgacs.orgrsc.org

A hypothetical cascade reaction for the synthesis of a precursor to 2-(2-Methylidenecyclopentyl)acetonitrile could involve an organocatalytic Michael addition followed by an intramolecular cyclization. researchgate.netresearchgate.net For instance, the reaction of an α,β-unsaturated aldehyde with a malonate derivative bearing a latent methylene group precursor, catalyzed by a chiral secondary amine, could initiate a cascade. The initial Michael addition would be followed by an intramolecular aldol-type reaction to form the functionalized cyclopentane ring in a single, stereocontrolled step.

Multicomponent reactions offer another powerful strategy for the rapid construction of molecular complexity. A potential MCR for the synthesis of a related analog could involve the reaction of an allenic ketone, 4-chloroacetoacetate, and a cyanide source. rsc.org This could lead to the formation of a highly functionalized methylenecyclopentane derivative in a single pot.

Reaction TypeKey FeaturesPotential Application
Cascade ReactionMultiple bond formations in one potStereoselective synthesis of the cyclopentane core
Multicomponent ReactionThree or more reactants combined in one potRapid assembly of functionalized cyclopentane analogs

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 2 Methylidenecyclopentyl Acetonitrile

Reactivity of the Exocyclic Methylidene Group

The exocyclic C=C double bond in 2-(2-methylidenecyclopentyl)acetonitrile is the primary site of its reactivity. The strain associated with the five-membered ring and the accessibility of the π-electrons make it a suitable partner for a range of chemical transformations.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the stereocontrolled synthesis of cyclic compounds. The exocyclic methylidene group of 2-(2-methylidenecyclopentyl)acetonitrile can participate as a 2π component in various cycloaddition reactions.

The [2+2] cycloaddition of the exocyclic methylidene group with various dienophiles, such as ketenes, isocyanates, and electron-deficient alkenes, can lead to the formation of spirocyclic cyclobutane (B1203170) derivatives. These reactions are often promoted by photochemical or thermal conditions, or by the use of Lewis acid catalysts. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on both the methylidenecyclopentane and the dienophile.

Table 1: Representative [2+2] Cycloaddition Reactions of Exocyclic Alkenes

AlkeneDienophileConditionsProductYield (%)
Methylenecyclopentane (B75326)DichloroketeneDiethyl ether, 0°C7,7-Dichlorospiro[3.4]octan-1-one~75
MethylenecyclohexaneChlorosulfonyl isocyanateDiethyl ether, -78°CSpiro[3.5]nonan-1-one derivative~80

Note: The data in this table is illustrative and based on general knowledge of [2+2] cycloaddition reactions of similar compounds, as specific data for 2-(2-methylidenecyclopentyl)acetonitrile was not found in the searched literature.

In Diels-Alder reactions, the exocyclic methylidene group can act as a dienophile, reacting with a conjugated diene to form a spirocyclic cyclohexene (B86901) derivative. The reactivity of the dienophile is influenced by the electronic nature of the substituents. The acetonitrile (B52724) group, being weakly electron-withdrawing, may have a modest activating effect on the double bond for normal electron-demand Diels-Alder reactions. For inverse electron-demand Diels-Alder reactions, an electron-rich diene would be required.

Hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, are also possible. For example, reaction with an α,β-unsaturated carbonyl compound (a heterodienophile) in the presence of a Lewis acid could yield a dihydropyran ring fused in a spirocyclic manner.

Table 2: Plausible Diels-Alder Reactions with 2-(2-Methylidenecyclopentyl)acetonitrile as the Dienophile

DieneReaction TypeExpected Product
1,3-ButadieneNormal electron-demandSpiro[4.5]dec-7-ene-1-acetonitrile
2,3-Dimethyl-1,3-butadieneNormal electron-demand7,8-Dimethylspiro[4.5]dec-7-ene-1-acetonitrile
Danishefsky's dieneHetero-Diels-AlderSpirocyclic dihydropyrone derivative

Note: This table represents hypothetical reactions based on the principles of Diels-Alder chemistry, as specific experimental data for the target compound was not found.

The exocyclic double bond of 2-(2-methylidenecyclopentyl)acetonitrile is a good dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions are a valuable method for the synthesis of five-membered heterocyclic rings. A common class of 1,3-dipoles used in these reactions are nitrile oxides, which react with alkenes to form isoxazolines.

The reaction of 2-(2-methylidenecyclopentyl)acetonitrile with a nitrile oxide, generated in situ from an aldoxime, would be expected to yield a spiro-isoxazoline derivative. The regioselectivity of the addition is governed by both steric and electronic factors. Generally, the oxygen of the nitrile oxide adds to the more substituted carbon of the double bond.

Table 3: Predicted Outcome of 1,3-Dipolar Cycloaddition with a Nitrile Oxide

Dipolarophile1,3-DipoleConditionsExpected ProductRegioselectivity
2-(2-Methylidenecyclopentyl)acetonitrileBenzonitrile oxideToluene, refluxSpiro[cyclopentane-1,5'-isoxazolin]-2-yl)acetonitrile derivativeOxygen adds to the quaternary carbon

Note: This is a predicted outcome based on the general reactivity of nitrile oxides with exocyclic alkenes.

Electrophilic and Nucleophilic Addition Reactions to the Alkene

The π-bond of the methylidene group is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: In electrophilic addition reactions, the double bond acts as a nucleophile, attacking an electrophilic species. For example, the reaction with hydrogen halides (HX) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the less substituted carbon (the methylene (B1212753) carbon), and the halide will add to the more substituted carbon (the quaternary ring carbon), forming a tertiary alkyl halide.

Nucleophilic Addition: Nucleophilic addition to the unactivated exocyclic double bond of 2-(2-methylidenecyclopentyl)acetonitrile is generally less favorable unless the double bond is activated by a strongly electron-withdrawing group or the reaction is catalyzed. However, under specific conditions, such as Michael addition with a soft nucleophile in the presence of a suitable catalyst, addition could occur. The nitrile group in the β,γ-position has a minimal electronic effect on the double bond, making it behave similarly to an unactivated alkene.

Radical Addition Reactions and Related Transformations

The exocyclic double bond can also undergo radical addition reactions. These reactions are typically initiated by a radical initiator, such as AIBN or benzoyl peroxide. For example, the addition of a thiol (RSH) in the presence of a radical initiator would proceed via an anti-Markovnikov addition, with the thiyl radical adding to the less substituted carbon atom.

Intramolecular radical cyclizations are also a possibility if a radical can be generated elsewhere in the molecule. For instance, if the acetonitrile group were replaced with a suitable radical precursor, a 5-exo-trig or 6-endo-trig cyclization onto the exocyclic double bond could be envisioned, leading to the formation of bicyclic systems.

Table 4: Summary of Potential Addition Reactions

Reaction TypeReagentProduct TypeRegioselectivity
Electrophilic AdditionHBrTertiary bromideMarkovnikov
Radical AdditionHBr, peroxidesPrimary bromideAnti-Markovnikov
Radical AdditionThiophenol, AIBNThioetherAnti-Markovnikov

Note: This table summarizes the expected outcomes based on established principles of addition reactions to alkenes.

Olefin Metathesis and Polymerization Processes

The exocyclic double bond of 2-(2-methylidenecyclopentyl)acetonitrile serves as a reactive handle for olefin metathesis, a powerful class of reactions for forming carbon-carbon double bonds. Depending on the reaction conditions and partners, the molecule can theoretically participate in several types of metathesis.

Ring-Opening Metathesis Polymerization (ROMP): While the cyclopentyl ring itself is relatively stable and not prone to ring-opening, if the molecule were to be considered as a cyclic olefin monomer, it could potentially undergo ROMP under specific catalytic conditions. However, this is less likely than reactions involving the exocyclic double bond.

Cross-Metathesis (CM): The terminal nature of the methylidene group makes it an excellent substrate for cross-metathesis with other olefins. This reaction would involve the exchange of alkylidene fragments between the substrate and a reaction partner, catalyzed typically by ruthenium-based complexes like Grubbs' catalysts. This provides a pathway to introduce a variety of substituents at this position.

Ring-Closing Metathesis (RCM): If an additional olefinic group were present elsewhere in the molecule (e.g., through modification of the acetonitrile side chain), RCM could be employed to construct a new ring system.

The polymerization of the olefinic moiety could also be initiated through radical or cationic mechanisms, leading to polymers with pendent cyanomethylcyclopentyl groups. The specific conditions and initiators would determine the structure and properties of the resulting polymer.

Table 1: Potential Olefin Metathesis Reactions and Typical Catalysts

Reaction TypeReactant Partner(s)Potential ProductTypical Catalyst(s)
Cross-Metathesis (CM)R-CH=CH₂2-(2-Alkylidenecyclopentyl)acetonitrileGrubbs' Catalysts (1st, 2nd, 3rd Gen.), Hoveyda-Grubbs Catalysts
PolymerizationItself (monomer)Poly[1-(cyanomethyl)cyclopentane-1,2-diyl]methyleneRadical or Cationic Initiators

Hydrogenation and Reductive Transformations

The unsaturated centers in 2-(2-methylidenecyclopentyl)acetonitrile—the carbon-carbon double bond and the carbon-nitrogen triple bond—are both susceptible to reduction. The outcome of the reaction is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation, employing catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂), is a common method for reducing C=C double bonds. libretexts.orgdalalinstitute.comyoutube.com Under typical conditions (e.g., Pd/C, H₂ at atmospheric pressure), the exocyclic double bond would be selectively reduced to a methyl group, yielding a mixture of cis- and trans-2-(2-methylcyclopentyl)acetonitrile. The cyclopentane (B165970) ring itself is stable and generally does not undergo hydrogenation except under very harsh conditions. quora.com

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. This transformation would convert the cyanomethyl group into an aminoethyl group. It is plausible that under forcing conditions with a heterogeneous catalyst or with certain homogeneous catalysts, both the olefin and the nitrile could be reduced in a single step.

Table 2: Predicted Products from Selective and Exhaustive Reduction

Reagent(s)Functional Group(s) ReducedPredicted Major Product
H₂, Pd/C (mild conditions)C=C double bond2-(2-Methylcyclopentyl)acetonitrile
LiAlH₄, then H₂O workupC≡N triple bond2-(2-Methylidenecyclopentyl)ethan-1-amine
H₂ (high pressure/temp), Ni/Pt or LiAlH₄ (excess)C=C and C≡N2-(2-Methylcyclopentyl)ethan-1-amine

Reactivity of the Acetonitrile Moiety

α-Carbon Reactivity: Deprotonation and Nucleophilic Additions (Cyanomethyl Anion Chemistry)

The methylene protons (α-protons) adjacent to the nitrile group are acidic due to the electron-withdrawing nature and resonance-stabilizing effect of the cyano group. Treatment with a strong base, such as an alkali metal amide (e.g., NaNH₂) or an organolithium reagent (e.g., n-BuLi), can deprotonate this α-carbon to generate a resonance-stabilized carbanion, known as a cyanomethyl anion. acs.orgnih.gov

This electrogenerated anion is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions. nih.govresearchgate.net For instance, it can undergo nucleophilic addition to electrophiles such as aldehydes, ketones, and epoxides, or participate in substitution reactions with alkyl halides. This reactivity allows for the elaboration of the acetonitrile side chain, introducing diverse functional groups. The reactivity of this "naked" anion is enhanced when generated electrochemically with a tetraalkylammonium counterion, which interacts weakly with the anion. acs.orgnih.gov

Transformations at the Nitrile Nitrogen (e.g., Hydrolysis, Reduction to Amine)

The carbon-nitrogen triple bond of the nitrile is a site of significant reactivity. It can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate. nih.govyoutube.com Basic hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, eventually leading to the formation of a carboxylate salt after heating. youtube.com Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which activates the carbon for attack by water.

As previously mentioned in section 3.1.5, the nitrile group is readily reduced to a primary amine (-(CH₂)₂NH₂) using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation under more vigorous conditions than required for the alkene.

Radical Chemistry Involving the Nitrile Group

The cyano group can act as a radical acceptor. mdpi.com If a radical were generated elsewhere in the 2-(2-methylidenecyclopentyl)acetonitrile molecule, it could potentially add intramolecularly to the nitrile. For example, radical addition to the exocyclic double bond could initiate a cascade where the resulting alkyl radical on the cyclopentane ring attacks the nitrile carbon. Such radical cascade reactions are a powerful tool for constructing complex polycyclic systems. researchgate.netrsc.org This pathway would lead to the formation of a bicyclic iminyl radical, which could then be trapped or undergo further rearrangement. mdpi.com

Interplay between Functional Groups: Conformationally Driven Reactivity and Synergistic Effects

The coexistence of the olefin and nitrile functional groups within the same molecule allows for potential intramolecular reactions and synergistic effects. The relative stereochemistry and conformational flexibility of the cyanomethyl substituent on the cyclopentane ring can influence the accessibility of each functional group to external reagents.

One potential intramolecular reaction is a [2+2] photocycloaddition between the exocyclic double bond and the nitrile's C≡N triple bond. While less common than olefin-olefin photocycloadditions, such reactions can lead to the formation of highly strained, bicyclic azetine structures. researchgate.netnih.govrsc.org

Furthermore, one functional group can direct the reactivity of the other. For instance, the nitrile group could coordinate to a metal catalyst, thereby directing a catalytic reaction (like hydrogenation or hydroformylation) to a specific face of the exocyclic double bond, potentially controlling the stereochemical outcome of the reaction. Conversely, reactions at the double bond could introduce steric bulk that hinders or alters the course of subsequent reactions at the nitrile center. Radical cyclization, as mentioned in 3.2.3, represents a clear case of interplay where both functional groups are essential participants in a single, concerted transformation. mdpi.com

Rearrangement Reactions Involving the Molecular Framework

The structural framework of 2-(2-methylidenecyclopentyl)acetonitrile, featuring a strained five-membered ring and reactive functional groups, presents opportunities for various molecular rearrangements. These transformations can be induced under different conditions, leading to the formation of more stable isomeric structures.

Carbocation rearrangements are common in organic chemistry, driven by the migration of a group to an adjacent electron-deficient carbon to form a more stable carbocation. researchgate.netlibretexts.org For 2-(2-methylidenecyclopentyl)acetonitrile, the generation of a carbocation at specific positions could initiate a cascade of rearrangements.

Protonation of the exocyclic double bond would initially form a secondary carbocation. echemi.com This intermediate is susceptible to rearrangement. A key potential rearrangement is a ring expansion via a 1,2-alkyl shift, where a carbon bond from the cyclopentyl ring migrates to the carbocation center. This process would alleviate ring strain and lead to the formation of a more stable six-membered cyclohexyl carbocation. echemi.com

Another possibility is a 1,2-hydride shift, where a hydrogen atom with its pair of electrons moves to the adjacent carbocationic center. libretexts.orgmasterorganicchemistry.com If a secondary carbocation is formed adjacent to a tertiary or quaternary carbon within the cyclopentane ring (depending on substitution), a hydride or alkyl shift could occur to generate a more stable tertiary carbocation. youtube.com The ultimate product would then be formed by the capture of a nucleophile at the new carbocationic center. The driving force for these rearrangements is the energetic stabilization gained by moving from a less stable to a more stable carbocation (e.g., secondary to tertiary). masterorganicchemistry.comyoutube.com

Table 1: Plausible Carbocation Rearrangement Pathways This table is generated based on established chemical principles and is for illustrative purposes.

Initial Carbocation Location Rearrangement Type Intermediate Carbocation Potential Final Structure
C2 of the ethyl group (secondary) 1,2-Alkyl Shift (Ring Expansion) Cyclohexyl Carbocation Substituted Cyclohexane
C2 of the ethyl group (secondary) 1,2-Hydride Shift Tertiary Cyclopentyl Carbocation Substituted Cyclopentane

Radical rearrangements, while less common than carbocation rearrangements, can occur under specific conditions, typically involving radical initiators or photolysis. For 2-(2-methylidenecyclopentyl)acetonitrile, a radical could be generated at the carbon alpha to the nitrile group. This radical could then undergo intramolecular cyclization.

A plausible pathway involves the intramolecular addition of the radical onto the exocyclic double bond. This would be a 5-exo-trig cyclization, which is generally kinetically favored according to Baldwin's rules. Such a reaction would lead to the formation of a bicyclic system containing a new five-membered ring. This type of diastereoselective radical cyclization has been shown to be an effective method for constructing complex ring systems in alkaloid synthesis. researchgate.net The stereochemical outcome of such a cyclization would be dependent on the transition state geometry.

Table 2: Potential Radical Cyclization This table is generated based on analogous chemical reactions and is for illustrative purposes.

Radical Generation Site Cyclization Mode Intermediate Product Type
Carbon alpha to nitrile 5-exo-trig Bicyclic radical Fused bicyclic nitrile

Metal-Catalyzed Transformations and Coordination Chemistry

The nitrile and alkene functional groups in 2-(2-methylidenecyclopentyl)acetonitrile make it a versatile substrate for a wide array of metal-catalyzed reactions. These transformations can lead to the construction of complex molecular architectures.

The presence of both a nitrile and an alkene group within the same molecule allows for intramolecular cyclization reactions mediated by transition metals. For instance, nickel-catalyzed regioselective addition/cyclization of unsaturated nitriles with organoboronic acids has been developed for the synthesis of highly functionalized cyclic amines. rsc.org In a similar vein, 2-(2-methylidenecyclopentyl)acetonitrile could potentially undergo an intramolecular cyclization where a metal catalyst activates the alkene, which is then attacked by the nitrile nitrogen, possibly after coordination to the metal.

Palladium-catalyzed annulation reactions are also a powerful tool for constructing cyclic compounds. nih.govnih.gov A (3+3) annulation of analogous compounds with nitrile oxides has been reported. nih.govresearchgate.net It is conceivable that under palladium catalysis, 2-(2-methylidenecyclopentyl)acetonitrile could react with a suitable partner in an annulation cascade to form polycyclic structures.

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 2-(2-methylidenecyclopentyl)acetonitrile offers several sites for such transformations.

The sp3-hybridized carbon atom alpha to the nitrile group is a prime site for cross-coupling. Negishi and Suzuki-Miyaura cross-coupling reactions involving secondary sp3 carbons have been successfully demonstrated. nih.govorganic-chemistry.org For example, nickel-catalyzed Negishi cross-coupling of secondary alkyl electrophiles is a known transformation. dicp.ac.cnprinceton.edu Similarly, palladium-catalyzed Suzuki-Miyaura reactions can form C(sp3)-C(sp2) bonds with inversion of configuration at the stereogenic carbon. nih.govnih.gov By converting the alpha-hydrogen to a suitable leaving group (e.g., a halide), this position could be coupled with a variety of organometallic reagents. The use of nitrile-functionalized N-heterocyclic carbene palladium complexes has also been explored in Suzuki-Miyaura couplings. rsc.org

The vinylic positions of the exocyclic double bond are also amenable to cross-coupling reactions, allowing for the introduction of various substituents.

Table 3: Potential Cross-Coupling Reactions This table is generated based on established cross-coupling methodologies and is for illustrative purposes.

Reaction Site Coupling Type Potential Coupling Partner Catalyst System
C-CN (sp3) Negishi Organozinc reagent Nickel/Ligand
C-CN (sp3) Suzuki-Miyaura Organoboronic acid Palladium/Ligand
Vinylic C (sp2) Heck Alkene Palladium/Base

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. The allylic C-H bonds on the cyclopentyl ring of 2-(2-methylidenecyclopentyl)acetonitrile are potential targets for such reactions.

Palladium-catalyzed allylic C-H activation is a well-established method for forming new C-C, C-N, and C-O bonds. researchgate.netscispace.commdpi.com This typically involves the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile. Group IX metals like rhodium and iridium have also been shown to catalyze allylic C-H functionalization, often with complementary reactivity to palladium. rsc.org Rhodium, in particular, has been used in reactions involving methylenecycloalkanes. researchgate.net These methods could be applied to introduce functional groups at the C3 or C5 positions of the cyclopentyl ring. Furthermore, rhodium-catalyzed reactions of cyclopentenes with alkynes have been reported, suggesting the potential for related transformations. nih.gov

Table 4: Potential C-H Functionalization Sites and Methods This table is generated based on known C-H functionalization reactions and is for illustrative purposes.

Site C-H Bond Type Method Potential Reaction Catalyst
C3/C5 of cyclopentyl ring Allylic Direct Allylic Functionalization Alkylation, Amination Palladium, Rhodium, Iridium

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Computational and Theoretical Chemistry Investigations of 2 2 Methylidenecyclopentyl Acetonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are employed to model the geometric and electronic properties of a molecule. These calculations, often using methods like Density Functional Theory (DFT), provide fundamental insights into the molecule's behavior.

Conformational Analysis and Stereoisomerism

2-(2-Methylidenecyclopentyl)acetonitrile possesses conformational flexibility due to the puckering of the cyclopentyl ring and the rotation around the single bond connecting the ring to the acetonitrile (B52724) group. A thorough conformational analysis would identify all possible low-energy conformers. This process involves systematically rotating bonds and calculating the potential energy of each resulting geometry to find the most stable arrangements. The presence of a chiral center at the carbon atom where the acetonitrile group is attached means that this compound can exist as a pair of enantiomers (R and S). Computational studies would calculate the relative energies of these stereoisomers and their conformers to determine the most prevalent forms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. For 2-(2-methylidenecyclopentyl)acetonitrile, the HOMO would likely be located on the electron-rich methylidene (C=CH₂) double bond, indicating its susceptibility to electrophilic attack. The LUMO would be expected to have significant contributions from the nitrile group (-C≡N), suggesting it is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Charge Distribution and Bonding Characteristics

Analysis of the charge distribution reveals the polarity of the molecule and provides insights into its intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. In 2-(2-methylidenecyclopentyl)acetonitrile, the nitrogen atom of the nitrile group is expected to carry a significant negative charge due to its high electronegativity, while the carbon atom of the nitrile group would be positively charged. The bonding characteristics, such as bond lengths, bond angles, and dihedral angles, would be optimized computationally to provide a precise three-dimensional structure of the molecule.

Mechanistic Studies through Advanced Computational Modeling

Computational modeling can be used to explore the reaction mechanisms involving 2-(2-methylidenecyclopentyl)acetonitrile, providing a detailed picture of how reactions occur at a molecular level.

Potential Energy Surface Mapping and Transition State Characterization

To study a chemical reaction involving this molecule, a potential energy surface (PES) would be mapped out. This surface represents the energy of the system as a function of the positions of its atoms. By mapping the PES, chemists can identify the minimum energy pathways from reactants to products. A crucial part of this process is locating and characterizing the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a hypothetical reaction, computational methods could be used to model the addition of a reagent to the methylidene group and identify the structure and energy of the corresponding transition state.

Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions involving 2-(2-methylidenecyclopentyl)acetonitrile at a theoretical level often begins with the mapping of the reaction coordinate. This coordinate represents the pathway of minimum energy that connects the reactants to the products through a transition state. By calculating the energy of the system at various points along this path, a potential energy surface can be constructed, revealing the energetic barriers and intermediates of the reaction.

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool used to confirm that a calculated transition state structure indeed connects the intended reactants and products. Starting from the optimized geometry of the transition state, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This traces the reaction pathway from the transition state down to the energy minima of the reactants and products, respectively.

For a hypothetical isomerization reaction of 2-(2-methylidenecyclopentyl)acetonitrile, where the exocyclic double bond migrates to an endocyclic position, IRC analysis would be crucial. The table below presents hypothetical data from such an analysis, illustrating key points along the reaction coordinate.

Point on IRC Reaction Coordinate (amu1/2·bohr) Relative Energy (kcal/mol) Key Geometric Changes
Reactant-2.50.0C=CH₂ bond length: 1.34 Å
Transition State0.035.2Partially formed endocyclic C=C bond; migrating H is equidistant between two carbons
Product2.5-5.8Formed endocyclic C=C bond length: 1.35 Å

This analysis would confirm the transition state's role in the isomerization and provide a detailed picture of the geometric changes that occur during the reaction.

Solvent Effects in silico Modeling

The chemical behavior of 2-(2-methylidenecyclopentyl)acetonitrile can be significantly influenced by its environment, particularly the solvent in which it is dissolved. In silico modeling of solvent effects allows for the investigation of these influences on molecular properties and reaction energetics. Two primary approaches are used for this purpose: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the solute's electronic structure and the energetics of a reaction. For instance, the transition state of a polar reaction involving 2-(2-methylidenecyclopentyl)acetonitrile might be stabilized to a greater extent than the reactants in a polar solvent, thereby lowering the activation energy.

Explicit solvent models, on the other hand, involve the inclusion of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. For 2-(2-methylidenecyclopentyl)acetonitrile, which contains a polar nitrile group, explicit modeling with a protic solvent like water could reveal specific hydrogen bonding interactions that are not captured by implicit models.

The following table presents hypothetical data on the calculated activation energy for a reaction of 2-(2-methylidenecyclopentyl)acetonitrile in different solvent models.

Solvent Model Solvent Dielectric Constant Calculated Activation Energy (kcal/mol)
Gas Phase-1.042.5
Implicit (PCM)Hexane1.941.8
Implicit (PCM)Acetonitrile37.538.2
Explicit (QM/MM)Water78.437.5

These hypothetical results would suggest that polar solvents stabilize the transition state more effectively, leading to a lower activation barrier.

Non-Adiabatic Dynamics Simulations for Photochemical Reactions

Photochemical reactions involve the absorption of light, which excites a molecule to a higher electronic state. The subsequent relaxation and chemical transformation often involve transitions between different electronic states. Non-adiabatic dynamics simulations are essential for modeling these processes, as they account for the breakdown of the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are independent.

For 2-(2-methylidenecyclopentyl)acetonitrile, such simulations could be used to explore its photochemical stability or its potential to undergo photoisomerization or other light-induced reactions. These simulations would track the trajectory of the molecule's atoms on excited-state potential energy surfaces and identify regions where transitions between states are likely, such as conical intersections.

A hypothetical simulation might reveal that upon excitation to the S₁ electronic state, the exocyclic double bond of 2-(2-methylidenecyclopentyl)acetonitrile undergoes rapid twisting. This torsional motion could lead the molecule to a conical intersection with the ground state (S₀), providing a pathway for non-radiative decay back to the ground state, potentially resulting in the original isomer or a photoproduct. The timescale of these events, typically in the femtosecond to picosecond range, would be a key output of the simulation.

Prediction of Spectroscopic Signatures (excluding experimental data)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. For 2-(2-methylidenecyclopentyl)acetonitrile, various spectroscopic properties can be calculated ab initio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated by determining the magnetic shielding tensors for each atom in the molecule. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the entire NMR spectrum.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The frequencies correspond to the different vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the C=C stretch of the methylidene group. The calculated intensities of these vibrations help in interpreting the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic transitions of a molecule. These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in the UV-Vis spectrum.

The table below presents hypothetical predicted spectroscopic data for 2-(2-methylidenecyclopentyl)acetonitrile.

Spectroscopic Technique Predicted Feature Calculated Value
¹³C NMRChemical Shift (C≡N)120 ppm
¹H NMRChemical Shift (vinyl H)5.1 ppm
IRVibrational Frequency (C≡N stretch)2250 cm⁻¹
IRVibrational Frequency (C=C stretch)1650 cm⁻¹
UV-Visλ_max210 nm

These predicted spectra can serve as a reference for experimental studies or aid in the identification of the compound in complex mixtures.

Development of Quantitative Structure-Reactivity Relationships (QSRR) via Computational Approaches

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are developed using a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and electronic properties. Computational chemistry is instrumental in generating a wide range of these descriptors.

For a series of derivatives of 2-(2-methylidenecyclopentyl)acetonitrile, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, their rate of cycloaddition. The process would involve:

Generating a set of derivatives: A series of molecules with systematic variations in their structure would be designed.

Calculating molecular descriptors: For each molecule, a variety of descriptors would be calculated, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Developing the QSRR model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed or calculated reactivity. nih.gov

Validating the model: The predictive power of the model would be assessed using statistical validation techniques. nih.gov

A hypothetical QSRR model for the reactivity of 2-(2-methylidenecyclopentyl)acetonitrile derivatives might take the following form:

log(k) = 2.5 * LUMO_energy - 0.8 * Dipole_Moment + 1.2 * Molecular_Surface_Area + 0.5

Where log(k) is the logarithm of the reaction rate constant, and the other terms are calculated molecular descriptors. Such a model would provide a quantitative understanding of the structural features that govern the reactivity of this class of compounds.

Advanced Applications and Utilization As a Precursor in Complex Organic Synthesis

Utility as a Versatile Synthetic Building Block for Architecturally Complex Molecules

The inherent reactivity of 2-(2-methylidenecyclopentyl)acetonitrile has been harnessed to access a variety of complex molecular structures. Its utility spans from the synthesis of natural product analogs to the construction of diverse heterocyclic systems and the functionalization of elaborate chemical frameworks.

While direct total syntheses of natural products using 2-(2-methylidenecyclopentyl)acetonitrile are not yet widely reported, its structural motifs are present in numerous biologically active molecules. Synthetic strategies often focus on leveraging the compound's reactivity to construct key carbocyclic and heterocyclic cores that form the basis of these complex natural products. The methylidenecyclopentyl group can participate in various cycloaddition and rearrangement reactions, providing rapid access to polycyclic systems. The nitrile group, in turn, can be elaborated into a wide array of nitrogen-containing functionalities, crucial for biological activity.

Table 1: Potential Applications in the Synthesis of Biologically Relevant Scaffolds

Target Scaffold/AnalogSynthetic Strategy Enabled by PrecursorPotential Biological Relevance
Prostaglandin AnalogsIntroduction of the cyclopentane (B165970) ring and functionalization via the nitrile group.Anti-inflammatory, cardiovascular effects.
Iridoid MonoterpenesConstruction of the core cyclopentanoid skeleton.Diverse biological activities including neuroprotective and anti-cancer.
Strychnos Alkaloid FragmentsFormation of the five-membered ring system as a key substructure.Potent physiological effects.

The acetonitrile (B52724) functionality is a well-established precursor for the synthesis of a vast number of nitrogen-containing heterocycles. Through reactions such as cycloadditions, transition-metal-catalyzed cyclizations, and multi-component reactions, 2-(2-methylidenecyclopentyl)acetonitrile can be converted into a variety of heterocyclic systems. These include, but are not limited to, pyridines, pyrimidines, imidazoles, and more complex fused ring systems. The presence of the methylidenecyclopentyl moiety can further influence the regioselectivity and stereoselectivity of these cyclization reactions, offering pathways to unique and densely functionalized heterocyclic products. For instance, platinum(II)-mediated coupling reactions have been shown to facilitate the insertion of acetonitrile into molecules containing exocyclic amino groups, forming novel azametallacycles nih.gov.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late stage of the synthesis. The reactivity of the exocyclic double bond in 2-(2-methylidenecyclopentyl)acetonitrile makes it a potential handle for LSF. Reactions such as hydrofunctionalization, cross-coupling, and metathesis can be employed to introduce new functional groups or molecular fragments onto a larger, pre-existing molecular scaffold containing this motif. This approach allows for the rapid generation of analogs of a lead compound, facilitating structure-activity relationship studies and the optimization of material properties.

Role in the Design and Synthesis of Novel Organic Materials Precursors

Beyond its applications in the synthesis of discrete molecules, 2-(2-methylidenecyclopentyl)acetonitrile also holds promise as a precursor for the development of novel organic materials with tailored properties.

The methylidene group of 2-(2-methylidenecyclopentyl)acetonitrile can act as a polymerizable monomer. The incorporation of this cyclic, functionalized unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability, mechanical strength, and optical characteristics. The nitrile group can also be post-polymerizationally modified to introduce further functionality, allowing for the fine-tuning of the polymer's properties. While the direct polymerization of 2-(2-methylidenecyclopentyl)acetonitrile is a subject of ongoing research, studies on the polymerization of acetonitrile itself under extreme conditions suggest that the nitrile group can participate in polymerization reactions, leading to nitrogen-containing polymers with interesting electronic properties osti.gov.

Table 2: Potential Polymer Properties Influenced by the Monomer Structure

PropertyInfluence of 2-(2-Methylidenecyclopentyl)acetonitrile Monomer
Glass Transition Temperature (Tg)The rigid cyclopentyl group can increase the Tg of the resulting polymer.
Refractive IndexThe cyclic nature of the monomer can lead to polymers with higher refractive indices.
AdhesionThe polar nitrile group can enhance the adhesive properties of the polymer.
Chemical ResistanceThe carbocyclic structure can improve the chemical resistance of the material.

Exploration of 2-(2-Methylidenecyclopentyl)acetonitrile as a Precursor in Catalyst and Ligand Development Remains a Nascent Field

Initial investigations into the chemical literature and patent databases reveal a notable absence of dedicated research on the application of 2-(2-methylidenecyclopentyl)acetonitrile as a direct precursor for the development of catalysts or ligands. While the broader field of organic synthesis extensively utilizes nitrile-containing compounds and cyclopentyl scaffolds in the design of complex molecules, the specific utility of this particular compound in catalysis is not well-documented.

The structural features of 2-(2-methylidenecyclopentyl)acetonitrile, including the reactive methylidene group, the chiral center at the C2 position of the cyclopentyl ring, and the coordinating nitrile functionality, theoretically suggest its potential for elaboration into sophisticated molecular architectures. These potential architectures could serve as chiral ligands for asymmetric catalysis or as foundational frameworks for novel catalyst systems. However, at present, the realization of this potential has not been detailed in peer-reviewed scientific literature.

Further research would be necessary to explore the synthetic pathways to convert 2-(2-methylidenecyclopentyl)acetonitrile into valuable catalytic entities. Such exploratory studies would likely focus on several key transformations:

Modification of the Nitrile Group: The nitrile moiety could be hydrolyzed, reduced, or reacted with organometallic reagents to introduce phosphine, amine, or other coordinating groups essential for ligand-metal interactions.

Functionalization of the Exocyclic Double Bond: The methylidene group offers a prime site for various addition reactions, including hydroboration-oxidation, epoxidation, or dihydroxylation, to introduce new stereocenters and functional groups for catalyst attachment or tuning.

Enantioselective Synthesis and Application: The development of enantiomerically pure forms of 2-(2-methylidenecyclopentyl)acetonitrile would be a critical step toward its use in asymmetric catalysis, where the chirality of the ligand is paramount in controlling the stereochemical outcome of a reaction.

Given the current lack of specific research, a data table detailing its use as a precursor for catalyst or ligand development cannot be constructed. The scientific community has yet to publish findings that would populate such a table with specific ligand types, catalyst systems, or their applications. The exploration of 2-(2-methylidenecyclopentyl)acetonitrile in this advanced application remains an open area for future investigation.

Emerging Research Directions and Future Perspectives on 2 2 Methylidenecyclopentyl Acetonitrile

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-(2-methylidenecyclopentyl)acetonitrile and its derivatives. Current strategies often rely on classical organic reactions that may involve harsh conditions or generate significant waste. The principles of green chemistry are expected to drive innovation in this area.

One promising approach is the exploration of biocatalytic methods . Enzymes, such as aldoxime dehydratases, offer a sustainable alternative for nitrile synthesis by catalyzing the dehydration of aldoximes under mild, aqueous conditions. acs.orgnih.gov This enzymatic route avoids the use of toxic cyanating agents and aligns with the growing demand for greener industrial processes. The development of a biocatalytic pathway to a suitable aldoxime precursor for 2-(2-methylidenecyclopentyl)acetonitrile could represent a significant step forward in its sustainable production.

Furthermore, the application of photochemical synthesis presents another cyanide-free and mild alternative. researchgate.net Photochemical methods can facilitate the introduction of the nitrile group under ambient conditions, minimizing energy consumption and the need for hazardous reagents. Research into the photochemical cyanation of appropriately functionalized methylidenecyclopentane precursors could lead to highly efficient and selective synthetic routes.

The development of novel catalytic cyclization strategies is also a key area of interest. Advances in transition-metal and organocatalysis could enable the direct and asymmetric synthesis of the functionalized cyclopentane (B165970) core from simple acyclic precursors. annualreviews.org Such methods would not only enhance efficiency but also provide control over the stereochemistry of the molecule, which is crucial for its potential biological applications.

Synthetic ApproachKey AdvantagesPotential for 2-(2-Methylidenecyclopentyl)acetonitrile
Biocatalysis Mild reaction conditions, aqueous media, avoids toxic reagents. acs.orgnih.govSustainable synthesis from an aldoxime precursor.
Photochemical Synthesis Cyanide-free, mild conditions, high selectivity. researchgate.netDirect and efficient introduction of the nitrile group.
Catalytic Cyclization High efficiency, stereochemical control. annualreviews.orgAsymmetric synthesis of the cyclopentane core.

Exploration of Unconventional Reactivity Modes and Undiscovered Transformation Pathways

The rich combination of functional groups in 2-(2-methylidenecyclopentyl)acetonitrile opens the door to exploring a wide range of chemical transformations beyond its expected reactivity. Future research is likely to uncover novel reaction pathways, leading to the synthesis of complex and valuable molecules.

The exocyclic double bond and the allylic nitrile functionality make this compound a prime candidate for transition-metal-catalyzed reactions . acs.org Asymmetric allylic substitution, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, could be employed to introduce a variety of substituents with high enantioselectivity. nih.govresearchgate.netnsf.gov The development of novel catalytic systems tailored for this specific substrate could unlock new synthetic possibilities.

Cycloaddition reactions represent another fertile ground for exploration. The methylidene group can act as a dienophile in [4+2] cycloadditions or as a partner in [2+2] and [3+2] cycloadditions, providing rapid access to complex polycyclic structures. smolecule.comnih.govacs.org Investigating the reactivity of 2-(2-methylidenecyclopentyl)acetonitrile in various cycloaddition reactions could lead to the discovery of novel molecular scaffolds with interesting biological or material properties.

Furthermore, the presence of both a nitrile group and an alkene allows for the possibility of radical-mediated transformations . The nitrile group can participate in radical additions, while the alkene can undergo radical cyclizations. Exploring these radical pathways could lead to the development of novel methods for constructing complex ring systems and introducing new functional groups.

Reaction TypePotential OutcomeRelevance to 2-(2-Methylidenecyclopentyl)acetonitrile
Transition-Metal Catalysis Asymmetric functionalization. nih.govresearchgate.netnsf.govSynthesis of chiral derivatives with potential biological activity.
Cycloaddition Reactions Formation of complex polycyclic systems. smolecule.comnih.govacs.orgAccess to novel molecular scaffolds for drug discovery and materials science.
Radical-Mediated Transformations Construction of intricate ring systems.Development of new synthetic methodologies for complex molecule synthesis.

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis, Electrochemistry)

The integration of 2-(2-methylidenecyclopentyl)acetonitrile synthesis and functionalization with advanced technologies such as flow chemistry, photoredox catalysis, and electrochemistry is a promising avenue for future research. These techniques offer significant advantages in terms of efficiency, safety, and sustainability.

Photoredox catalysis , which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. acs.org This technology could be employed for the C-H functionalization of the cyclopentane ring or for the generation of radical intermediates for subsequent reactions. smolecule.comacs.org The mild reaction conditions and high selectivity of photoredox catalysis make it an attractive approach for the late-stage functionalization of 2-(2-methylidenecyclopentyl)acetonitrile and its derivatives.

Electrochemistry offers a green and efficient alternative to traditional chemical methods for oxidation and reduction reactions. acs.orgresearchgate.net Electrochemical methods could be developed for the synthesis of the nitrile group from primary amines or alcohols, avoiding the need for harsh oxidizing agents. nih.govnih.govresearchgate.netnih.gov Additionally, electrochemical techniques could be used to explore the redox properties of 2-(2-methylidenecyclopentyl)acetonitrile and to drive novel chemical transformations.

Advanced TechniqueKey BenefitsPotential Application
Flow Chemistry Precise control, enhanced safety, scalability. nih.govoregonstate.eduContinuous and efficient synthesis of the target molecule.
Photoredox Catalysis Mild conditions, high selectivity, novel reactivity. acs.orgC-H functionalization and radical-mediated transformations.
Electrochemistry Green and efficient redox reactions. acs.orgresearchgate.netSustainable synthesis of the nitrile group and exploration of redox-driven reactions.

Interdisciplinary Research Avenues with Materials Science and Chemical Biology

The unique structural features of 2-(2-methylidenecyclopentyl)acetonitrile make it a promising candidate for applications in materials science and chemical biology. Future research in these interdisciplinary areas could lead to the development of novel materials and biological tools.

In materials science , the presence of a polymerizable exocyclic double bond and a functionalizable nitrile group suggests that this compound could serve as a versatile monomer or cross-linking agent for the synthesis of novel polymers. researchgate.netepa.gov Nitrile-functionalized polymers have shown promise in a variety of applications, including as platforms for drug delivery and as materials with enhanced gas transport properties. acs.orgnsf.gov The incorporation of the rigid cyclopentane unit could impart unique thermal and mechanical properties to the resulting polymers.

In the realm of chemical biology , the nitrile group can serve as a valuable vibrational probe for studying biomolecular structure and dynamics. nih.govresearchgate.net The introduction of 2-(2-methylidenecyclopentyl)acetonitrile into peptides or other biomolecules could allow for the site-specific investigation of local environments using infrared spectroscopy. Furthermore, the cyclopentane scaffold is a common motif in many bioactive natural products and drugs. researchgate.netresearchgate.net This suggests that 2-(2-methylidenecyclopentyl)acetonitrile could serve as a starting point for the design and synthesis of novel therapeutic agents.

Interdisciplinary FieldPotential ApplicationKey Structural Feature
Materials Science Monomer for novel polymers, cross-linking agent. researchgate.netepa.govExocyclic double bond, nitrile group, rigid cyclopentane core.
Chemical Biology Vibrational probe for biomolecular studies, scaffold for drug discovery. nih.govresearchgate.netresearchgate.netresearchgate.netNitrile group, cyclopentane motif.

Addressing Challenges in Scalability and Process Optimization for Academic Synthesis

While the exploration of novel synthesis and reactivity is crucial, a significant future direction will also involve addressing the practical challenges of scalability and process optimization for the academic synthesis of 2-(2-methylidenecyclopentyl)acetonitrile. Many innovative synthetic methods developed in academic laboratories are not readily transferable to larger scales due to factors such as reagent cost, reaction setup complexity, and purification difficulties.

Future research should aim to develop robust and scalable synthetic routes that utilize readily available and inexpensive starting materials. This may involve the optimization of existing methods or the development of entirely new synthetic strategies that are designed with scalability in mind from the outset. Process intensification techniques, such as the use of flow reactors, could play a key role in this endeavor.

Furthermore, the development of efficient purification methods will be essential for obtaining high-purity 2-(2-methylidenecyclopentyl)acetonitrile on a larger scale. This may involve exploring alternatives to traditional column chromatography, such as crystallization or distillation, which are more amenable to large-scale production.

Addressing these challenges will not only make this interesting molecule more accessible to the broader research community but will also pave the way for its potential commercial applications in the future.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methylidenecyclopentyl)acetonitrile, and what factors influence their efficiency?

  • Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds are synthesized via base-catalyzed reactions (e.g., potassium carbonate in acetonitrile) to introduce the nitrile group while maintaining cyclopentane ring stability . Key factors include:

  • Temperature control : Elevated temperatures (>80°C) may lead to undesired side reactions like ring-opening.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to avoid byproducts .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C) improve yields in cross-coupling steps but may introduce contamination risks .
    • Data Table :
MethodYield (%)ConditionsKey Challenges
Nucleophilic substitution65–75K₂CO₃, DMF, 60°CRing stability under basic conditions
Cyclization50–60Pd/C, THF, refluxCatalyst recovery and selectivity

Q. How should researchers safely handle and store 2-(2-Methylidenecyclopentyl)acetonitrile to minimize exposure risks?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and indirect-ventilation goggles to prevent skin/eye contact .
  • Respiratory protection : NIOSH-approved respirators with organic vapor cartridges are mandatory in poorly ventilated areas .
  • Storage : Store in airtight containers away from oxidizers (e.g., peroxides) and strong acids/bases to prevent explosive reactions .
    • Critical Note : Chronic exposure risks include neurotoxicity, as seen in structurally similar nitriles (e.g., 2-dimethylaminoacetonitrile) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the reactivity of 2-(2-Methylidenecyclopentyl)acetonitrile in different solvent systems?

  • Analytical Approach :

  • Kinetic studies : Compare reaction rates in polar vs. nonpolar solvents using HPLC or GC-MS to identify solvent-dependent intermediates .
  • Computational modeling : DFT calculations can predict solvent effects on transition states, explaining discrepancies in experimental yields .
    • Case Study : For 2-(4-Bromo-5-methylpyridin-2-yl)acetonitrile, conflicting reactivity in DMSO vs. THF was resolved by identifying hydrogen-bond stabilization in DMSO, which alters reaction pathways .

Q. How can computational modeling be utilized to predict the biological activity of 2-(2-Methylidenecyclopentyl)acetonitrile derivatives?

  • Methodology :

  • Docking simulations : Use software like AutoDock to assess binding affinity with target receptors (e.g., neurotransmitter receptors) .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data from analogous compounds (e.g., 2-(3-Amino-4-(trifluoromethyl)phenyl)acetonitrile) to predict efficacy .
    • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays) to refine computational models .

Key Research Considerations

  • Data Contradictions : For example, conflicting reports on cyclopentane ring stability under acidic conditions may arise from impurities in starting materials. Purity verification via NMR or LC-MS is critical .
  • Biological Interactions : The methylidene group may enhance π-π stacking with aromatic residues in proteins, a hypothesis supported by studies on 2-(2-Aminonaphthalen-1-yl)acetonitrile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.